molecular formula C18H25N5O2 B2699834 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one CAS No. 2097865-33-1

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one

Cat. No.: B2699834
CAS No.: 2097865-33-1
M. Wt: 343.431
InChI Key: YFQLQQXLIJCMSE-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
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Biological Activity

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one (CAS Number: 2097865-33-1) is a synthetic compound that has drawn attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole ring and a pyrrolidine moiety. Its molecular formula is C18H25N5O2C_{18}H_{25}N_{5}O_{2} with a molecular weight of 343.4 g/mol. The structural diversity of this compound suggests multiple avenues for biological interaction.

Research indicates that compounds containing pyrazole and pyrrolidine structures often exhibit significant biological activities, including:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit various enzymes involved in cancer progression.
  • Modulation of Receptor Activity : The compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.

In particular, studies suggest that derivatives similar to this compound can selectively bind to integrins, which are crucial for cell adhesion and migration processes .

Anticancer Activity

Recent studies have demonstrated that related pyrazole compounds possess cytotoxic effects against various cancer cell lines. For instance, one study reported that a pyrazole derivative exhibited an IC50 value of 5.35 µM against liver carcinoma cells and 8.74 µM against lung carcinoma cells, outperforming the standard drug cisplatin in some instances .

Table 1: Cytotoxicity Data of Related Pyrazole Compounds

CompoundCell LineIC50 (µM)Reference
Compound ALiver Carcinoma5.35
Compound BLung Carcinoma8.74
CisplatinLiver Carcinoma3.78
CisplatinLung Carcinoma6.39

Anti-inflammatory Effects

Pyrazole derivatives have also been studied for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Neuroprotective Properties

Some studies indicate that pyrazole-based compounds may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases by mitigating oxidative stress and neuronal apoptosis .

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of pyrazole derivatives, including the compound . Researchers utilized high-throughput screening methods to assess their efficacy against various targets associated with cancer and inflammation . The results indicated promising bioactivity profiles, particularly in inhibiting tumor growth in vitro.

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-11-9-17(20-14(4)19-11)25-15-7-8-23(10-15)18(24)6-5-16-12(2)21-22-13(16)3/h9,15H,5-8,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQLQQXLIJCMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CCC3=C(NN=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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